3-(Dibenzofuran-2-yl)-9H-carbazole
Description
3-(Dibenzofuran-2-yl)-9H-carbazole is a polycyclic aromatic hydrocarbon featuring a carbazole core fused with a dibenzofuran moiety. This compound has garnered significant attention due to its optoelectronic properties, particularly in organic light-emitting diodes (OLEDs) . Its synthesis typically involves Suzuki-Miyaura cross-coupling reactions, enabling high yields (e.g., 95.3% for intermediates) and precise structural control . The dibenzofuran unit enhances thermal stability and electron-transport capabilities, making it a promising host material in phosphorescent OLEDs (PhOLEDs) .
Properties
Molecular Formula |
C24H15NO |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-dibenzofuran-2-yl-9H-carbazole |
InChI |
InChI=1S/C24H15NO/c1-3-7-21-17(5-1)19-13-15(9-11-22(19)25-21)16-10-12-24-20(14-16)18-6-2-4-8-23(18)26-24/h1-14,25H |
InChI Key |
VRRXSGIYIUJVED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C4=CC5=C(C=C4)OC6=CC=CC=C65 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibenzo[b,d]furan-2-yl)-9H-carbazole typically involves the following steps:
O-Arylation Reaction: This step involves the reaction of substituted phenols with aryl halides in the presence of a base to form diaryl ethers.
Cyclization: The diaryl ethers undergo cyclization to form the dibenzofuran core.
Industrial Production Methods
Industrial production of 3-(Dibenzo[b,d]furan-2-yl)-9H-carbazole follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Dibenzo[b,d]furan-2-yl)-9H-carbazole undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, such as halogenation and nitration, due to the presence of aromatic rings.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form various derivatives.
Common Reagents and Conditions
Oxidation: Oxidation can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, nitro derivatives, and various cross-coupled products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Dibenzo[b,d]furan-2-yl)-9H-carbazole has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transporting properties.
Materials Science: The compound is used in the synthesis of high-performance materials, such as polymers and liquid crystals, due to its unique structural and electronic properties.
Mechanism of Action
The mechanism of action of 3-(Dibenzo[b,d]furan-2-yl)-9H-carbazole depends on its specific application:
In Organic Electronics: The compound functions as an electron-transporting material, facilitating the movement of electrons through the device and improving its efficiency.
In Pharmaceuticals: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues
Common analogues include:
- 3-(Dibenzothiophen-4-yl)-9H-carbazole : Replaces dibenzofuran with dibenzothiophene .
- 3,6-Di(2-furyl)-9H-carbazole : Symmetrical substitution with furan groups .
- Triazine-functionalized derivatives : E.g., BFTC (3-(dibenzo[b,d]furan-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole) .
Comparative Analysis of Physical and Chemical Properties
Table 1: Key Properties of 3-(Dibenzofuran-2-yl)-9H-Carbazole and Analogues
Notes:
- Dibenzothiophene derivatives exhibit higher molecular weights and enhanced charge transport due to sulfur’s electron-rich nature .
- Triazine-containing analogues (e.g., BFTC) show superior thermal stability (>350°C), critical for device longevity .
Electronic and Optoelectronic Performance
Table 2: Electronic Properties and Device Performance
Key Findings :
Anticancer Potential
Mechanism of Action
- 3,6-Di(2-furyl) derivative : Acts as a catalytic inhibitor by stabilizing Topo II-DNA cleavage complexes .
Biological Activity
3-(Dibenzofuran-2-yl)-9H-carbazole is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure
The structure of this compound can be represented as follows:
Biological Activities
1. Antimicrobial Activity
Recent studies have demonstrated that carbazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, a study reported that various carbazole derivatives showed strong antimicrobial activity against several bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for selected compounds were notably low, indicating potent activity:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 0.49 |
| This compound | A. niger | 0.98 |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
2. Antitumor Activity
The antitumor potential of this compound has been evaluated in various cancer cell lines. A review highlighted its efficacy in inhibiting cell proliferation across multiple types of cancer:
| Cell Line | IC50 (nM) |
|---|---|
| Calu1 (Lung carcinoma) | 2.5 |
| MDA MB231 (Breast carcinoma) | 0.198 |
| TCC-SUP (Urinary bladder carcinoma) | 0.025 |
These findings indicate that this compound may be particularly effective against lung and breast cancers, showcasing its potential as an anticancer therapeutic .
The mechanisms underlying the biological activities of this compound involve various pathways:
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits fungal growth by interfering with cellular metabolism.
- Antitumor Mechanism : It induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways, ultimately leading to cell death .
Case Studies
A notable case study involved the synthesis and evaluation of a series of carbazole derivatives, including this compound, which were tested against human cancer cell lines. The study found that modifications in the structural components significantly influenced the cytotoxic effects observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
